molecular formula C13H16O B2485099 4,4,7-triMethyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 70358-65-5

4,4,7-triMethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B2485099
CAS No.: 70358-65-5
M. Wt: 188.27
InChI Key: BANHFMVTHCHWSC-UHFFFAOYSA-N
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Description

4,4,7-triMethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenes These compounds are characterized by a fused ring structure, which includes a naphthalene core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,7-triMethyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a suitable naphthalene derivative with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4,7-triMethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl groups or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving ketones.

    Medicine: Exploration as a lead compound for the development of pharmaceuticals.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,7-triMethyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In organic synthesis, it might act as a precursor or intermediate in various reactions. In biological systems, it could interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3,4-dihydronaphthalen-1(2H)-one
  • 7-Methyl-3,4-dihydronaphthalen-1(2H)-one
  • 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one

Uniqueness

The presence of three methyl groups in 4,4,7-triMethyl-3,4-dihydronaphthalen-1(2H)-one distinguishes it from other similar compounds

Properties

IUPAC Name

4,4,7-trimethyl-2,3-dihydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-9-4-5-11-10(8-9)12(14)6-7-13(11,2)3/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANHFMVTHCHWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CCC2=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70358-65-5
Record name 4,4,7-trimethyl-1,2,3,4-tetrahydronaphthalen-1-one
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